molecular formula C14H15ClN2O2 B14796136 2-(4-chlorophenoxy)-1-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanone

2-(4-chlorophenoxy)-1-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanone

Cat. No.: B14796136
M. Wt: 278.73 g/mol
InChI Key: IGELGEMXWPFWAS-UHFFFAOYSA-N
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Description

1-[(4-chlorophenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole is an organic compound with a complex structure that includes a pyrazole ring substituted with chlorophenoxy and acetyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole typically involves the reaction of 4-chlorophenoxyacetic acid with 3,4,5-trimethylpyrazole in the presence of a suitable catalyst. The reaction conditions often include:

    Temperature: Moderate heating (around 60-80°C)

    Solvent: Common solvents like dichloromethane or toluene

    Catalyst: Acid catalysts such as sulfuric acid or Lewis acids like aluminum chloride

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:

    Raw Material Handling: Ensuring the purity of 4-chlorophenoxyacetic acid and 3,4,5-trimethylpyrazole

    Reaction Control: Automated systems to maintain optimal reaction conditions

    Purification: Techniques like recrystallization or chromatography to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide

    Reduction: Employing reducing agents such as lithium aluminum hydride

    Substitution: Halogenation or nitration reactions using reagents like chlorine or nitric acid

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Chlorine gas in the presence of a catalyst

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Introduction of halogen or nitro groups

Scientific Research Applications

1-[(4-chlorophenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules

    Biology: Investigated for its potential as a biochemical probe

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which 1-[(4-chlorophenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole exerts its effects involves interaction with specific molecular targets. The compound may:

    Bind to Enzymes: Inhibiting or activating enzymatic activity

    Interact with Receptors: Modulating receptor-mediated signaling pathways

    Affect Gene Expression: Influencing the transcription of specific genes

Comparison with Similar Compounds

Similar Compounds

  • 4-chlorophenoxyacetic acid
  • 3,4,5-trimethylpyrazole
  • 4-chlorophenoxyacetyl chloride

Uniqueness

1-[(4-chlorophenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H15ClN2O2

Molecular Weight

278.73 g/mol

IUPAC Name

2-(4-chlorophenoxy)-1-(3,4,5-trimethylpyrazol-1-yl)ethanone

InChI

InChI=1S/C14H15ClN2O2/c1-9-10(2)16-17(11(9)3)14(18)8-19-13-6-4-12(15)5-7-13/h4-7H,8H2,1-3H3

InChI Key

IGELGEMXWPFWAS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C)C(=O)COC2=CC=C(C=C2)Cl)C

Origin of Product

United States

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